N-Demethylivabradine

Description

The exact mass of the compound N-Demethylivabradine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Demethylivabradine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Demethylivabradine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

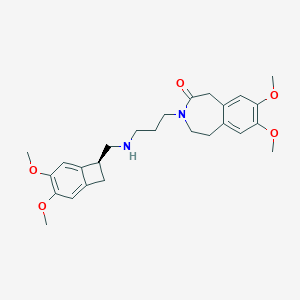

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQMGNXUIKUPAF-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215935-23-2 |

Source

|

| Record name | N-Demethylivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215935232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEMETHYLIVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FVD8PS01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Demethylivabradine: Synthesis and Characterization of the Principal Active Metabolite of Ivabradine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: N-Demethylivabradine, also known as S-18982, is the primary and pharmacologically active metabolite of Ivabradine, a crucial therapeutic agent for managing stable angina and chronic heart failure.[1][2] Formed via CYP3A4-mediated oxidation in the liver and intestines, this metabolite circulates at approximately 40% of the parent drug's concentration and shares its mechanism of action, selectively inhibiting the If current in the sinoatrial node.[2][3] The availability of pure N-Demethylivabradine as a reference standard is therefore indispensable for a wide range of research and development activities, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, drug-drug interaction assessments, and impurity profiling for regulatory submissions. This guide provides a comprehensive overview of a robust synthetic strategy for N-Demethylivabradine and a detailed protocol for its analytical characterization, designed for researchers in pharmaceutical and medicinal chemistry.

Part 1: Rationale and Synthetic Strategy

The synthesis of a drug metabolite is often approached from two distinct pathways: de novo synthesis from basic starting materials or chemical modification of the parent drug. For N-Demethylivabradine, the N-demethylation of the readily available parent drug, Ivabradine, presents the most direct and efficient strategy. This approach leverages a well-defined starting material, simplifying the synthetic challenge to a single, selective chemical transformation.

The core of this strategy involves the selective removal of the N-methyl group from the tertiary amine within the Ivabradine structure. While several reagents can accomplish this, the von Braun reaction and its modern variants offer a reliable and high-yielding method. Specifically, the use of 1-chloroethyl chloroformate (ACE-Cl) is a well-established and effective procedure for the N-demethylation of complex tertiary amines. The reaction proceeds through a stable carbamate intermediate, which is then smoothly cleaved under mild conditions (typically methanolysis) to yield the desired secondary amine.

Causality of Experimental Choices:

-

Choice of Starting Material: Ivabradine is a commercially available and well-characterized active pharmaceutical ingredient (API), making it an ideal and reliable precursor.

-

Choice of Demethylation Reagent: ACE-Cl is chosen for its high selectivity towards tertiary amines over other functional groups present in the Ivabradine molecule. The two-step procedure (carbamate formation and subsequent cleavage) prevents side reactions and typically results in cleaner product profiles compared to single-step oxidative methods.

-

Purification Strategy: Standard silica gel column chromatography is selected due to the significant polarity difference between the carbamate intermediate, the final product (a secondary amine), and any unreacted starting material (a tertiary amine).

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-Demethylivabradine via demethylation of Ivabradine.

Part 2: Experimental Protocols

Synthesis of N-Demethylivabradine Hydrochloride

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Carbamate Intermediate Formation

-

Dissolve Ivabradine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a proton sponge or a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) to the solution to neutralize the HCl salt and sequester protons generated during the reaction.

-

Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

Step 2: Cleavage to N-Demethylivabradine

-

Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.

-

Heat the solution to reflux and maintain for 2-4 hours. The cleavage of the carbamate is typically efficient under these conditions.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and the appearance of the product.

-

Once the reaction is complete, cool the solution and concentrate under reduced pressure to yield the crude N-Demethylivabradine free base.

Step 3: Purification and Salt Formation

-

Purify the crude product using silica gel column chromatography. A gradient elution system of DCM/Methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) is effective for separating the secondary amine product.

-

Combine the pure fractions (as identified by TLC) and evaporate the solvent.

-

Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

-

Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield N-Demethylivabradine hydrochloride as a white or off-white solid.

Part 3: Physicochemical and Analytical Characterization

A rigorous analytical workflow is critical to confirm the identity, purity, and structure of the synthesized N-Demethylivabradine. This process forms a self-validating system where orthogonal techniques provide complementary information.

Analytical Characterization Workflow

Caption: Orthogonal analytical workflow for the characterization of N-Demethylivabradine.

Physicochemical Properties

The synthesized compound should be compared against known properties of N-Demethylivabradine (S18982).

| Property | Value | Source |

| Formal Name | 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride | [4] |

| CAS Number | 1246638-08-3 | [4] |

| Molecular Formula | C₂₆H₃₄N₂O₅ · HCl | [4] |

| Formula Weight | 491.0 g/mol (as HCl salt) | Calculated |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of the final compound. A well-developed method can separate N-Demethylivabradine from the parent drug (Ivabradine) and other potential process-related impurities.[5]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) | Provides excellent retention and separation for moderately polar compounds.[5] |

| Mobile Phase | A: 20 mM Phosphate Buffer, pH 6.0B: Acetonitrile/Methanol | A buffered aqueous phase controls the ionization state of the amine, ensuring reproducible retention times. |

| Gradient | Time-based linear gradient from 15% B to 70% B | Ensures elution of all components and good peak shape. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 287 nm | The benzazepinone chromophore has a strong absorbance at this wavelength.[4] |

| Expected Purity | > 99.0% (by peak area) | Standard for a high-purity reference material. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, further confirming the elemental composition.

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | Positive ion mode will show the protonated molecule. |

| Expected [M+H]⁺ (Free Base) | m/z 455.2540 (Calculated for C₂₆H₃₅N₂O₅⁺) |

| Tandem MS (MS/MS) | Fragmentation analysis can confirm the structure by showing characteristic losses (e.g., of the dimethoxybicyclo-octatriene moiety). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The key diagnostic feature distinguishing N-Demethylivabradine from Ivabradine is the absence of the N-methyl singlet and the appearance of signals corresponding to the secondary amine proton (N-H).

Key Expected ¹H NMR Signals:

-

Absence of N-CH₃ Signal: The characteristic singlet for the N-methyl group (typically ~2.2-2.5 ppm in Ivabradine) will be absent.

-

Presence of N-H Signal: A broad signal corresponding to the secondary amine proton will be present. Its chemical shift will be concentration and solvent-dependent.

-

Aromatic Protons: Multiple signals in the aromatic region (~6.5-7.0 ppm) corresponding to the protons on the benzazepinone and dimethoxybicyclo-octatriene rings.

-

Methoxy (OCH₃) Protons: Two or more sharp singlets in the region of ~3.7-3.9 ppm.

-

Aliphatic Protons: A complex series of multiplets for the methylene (-CH₂-) groups of the propyl linker and the bicyclic and benzazepinone ring systems.

Key Expected ¹³C NMR Signals:

-

Absence of N-CH₃ Carbon: The signal for the N-methyl carbon (typically ~40-45 ppm in Ivabradine) will be absent.

-

Carbonyl Carbon: A signal in the downfield region (~170 ppm) for the amide carbonyl group.

-

Aromatic & Alkene Carbons: Multiple signals between ~110-150 ppm.

-

Methoxy Carbons: Signals around ~55-60 ppm.

-

Aliphatic Carbons: Multiple signals in the upfield region (~20-60 ppm).

Conclusion

This guide outlines a logical and field-proven approach to the synthesis and comprehensive characterization of N-Demethylivabradine. By employing a selective N-demethylation of the parent drug, researchers can efficiently access this critical active metabolite. The subsequent orthogonal analytical workflow, combining HPLC, MS, and NMR, provides a robust, self-validating system to ensure the material is of sufficient purity and confirmed identity for use as an analytical reference standard in advanced pharmaceutical research and development.

References

- Ivadradine - PMC - PubMed Central - NIH. (n.d.).

- Patel, C., & Tadi, P. (2025). Ivabradine. In StatPearls. StatPearls Publishing.

- Wexler, R., & Stauth, D. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(11), 772–775.

- Cayman Chemical. (n.d.). N-desmethyl Ivabradine (hydrochloride) (CAS 1246638-08-3).

- Pharmaffiliates. (n.d.). Ivabradine-impurities.

- MedChemExpress. (n.d.). Ivabradine metabolite N-Demethyl Ivabradine hydrochloride.

- Daicel Pharma Standards. (n.d.). Ivabradine Impurities Manufacturers & Suppliers.

- Google Patents. (n.d.). CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof.

- SynZeal. (n.d.). Ivabradine Impurities.

- Google Patents. (n.d.). EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.

- François-Bouchard, M., et al. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269.

- Sun, X., et al. (2014). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Journal of Chromatography B, 967, 122-127.

- Stanimirović, D. B., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Microchemical Journal, 147, 991-1002.

- ResearchGate. (n.d.). Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam.

- Moniot, S. L., et al. (2004). Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. Bioorganic & medicinal chemistry, 12(23), 6177–6184.

- Smaczniak, C., et al. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolites, 2(2), 199–220.

- Emwas, A. H. (2015). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Journal of Personalized Medicine, 5(3), 283–311.

Sources

N-Demethylivabradine: A Technical Examination of the Principal Active Metabolite of Ivabradine

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylivabradine, also known as S 18982, is the primary and pharmacologically active metabolite of Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel. This technical guide provides a comprehensive overview of the biological activity of N-Demethylivabradine, synthesizing available data on its mechanism of action, pharmacokinetics, and pharmacodynamics. While N-Demethylivabradine is consistently reported to be equipotent to its parent compound, this document also highlights the integrated role it plays in the overall therapeutic effect of Ivabradine. Detailed experimental protocols for the in vitro and in vivo characterization of HCN channel inhibitors are provided to facilitate further research in this area.

Introduction: The Significance of an Active Metabolite

In drug development and clinical pharmacology, the metabolic fate of a compound is of paramount importance. While metabolism often leads to inactivation and excretion, some drugs are converted into active metabolites that contribute significantly to, or are primarily responsible for, the observed therapeutic effects. N-Demethylivabradine is a prime example of such a metabolite. It is formed through the N-demethylation of Ivabradine, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][2] N-Demethylivabradine circulates in plasma at concentrations approximately 40% of that of Ivabradine and is considered to be equipotent, making it a crucial contributor to the heart rate-lowering effects of the parent drug.[3][4]

This guide will delve into the known biological properties of N-Demethylivabradine, focusing on its interaction with its molecular target and its physiological consequences.

Mechanism of Action: Selective Inhibition of the Funny Current (If)

The primary mechanism of action for both Ivabradine and N-Demethylivabradine is the selective inhibition of the "funny" or pacemaker current (If) in the sinoatrial (SA) node of the heart.[1] This current is crucial for the spontaneous diastolic depolarization of pacemaker cells, which in turn governs the heart rate. The If current is carried by HCN channels, with the HCN4 isoform being predominantly expressed in the SA node.[5]

By binding to and blocking HCN channels, N-Demethylivabradine reduces the slope of diastolic depolarization, leading to a prolongation of the time it takes to reach the threshold for an action potential. This results in a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][6]

Interaction with HCN Channels

Ivabradine has been shown to be an open-channel blocker of hHCN4 channels and a closed-channel blocker of mHCN1 channels.[5] It is presumed that N-Demethylivabradine shares this mechanism. The binding site for Ivabradine is located within the intracellular pore of the HCN channel.[7]

Signaling Pathway: HCN Channel Inhibition

Caption: Mechanism of heart rate reduction by N-Demethylivabradine.

Pharmacological Profile

While much of the available data combines the effects of Ivabradine and N-Demethylivabradine, this section will summarize the known quantitative parameters.

Potency and Efficacy

N-Demethylivabradine is consistently described as being equipotent to Ivabradine.[2][3] For reference, Ivabradine has been shown to block HCN1 and HCN4 channels in a dose-dependent manner with the following half-maximal inhibitory concentrations (IC50):

| Channel Isoform | IC50 for Ivabradine (µM) |

| mHCN1 | 0.94[5] |

| hHCN4 | 2.0[5] |

Pharmacokinetics

The pharmacokinetic profile of N-Demethylivabradine is intrinsically linked to that of its parent compound.

| Parameter | Ivabradine | N-Demethylivabradine (S 18982) |

| Metabolism | Extensively metabolized by CYP3A4 to N-Demethylivabradine.[1][2] | Also metabolized by CYP3A4.[1][2] |

| Plasma Concentration | - | Approximately 40% of Ivabradine concentration.[1][2] |

| Half-life (t1/2) | Distribution: ~2 hours; Effective: ~6 hours.[1][3] | ~11 hours[3] |

| Excretion | Metabolites excreted in urine and feces.[1] | Excreted in urine and feces.[1] |

Pharmacodynamics

Pharmacodynamic modeling studies have indicated that N-Demethylivabradine contributes significantly to the overall bradycardic effect of Ivabradine.[1][8] Some models suggest that the metabolite is responsible for the initial onset of the heart rate-lowering effect, while the parent compound determines the duration of action.[1]

Electrocardiogram (ECG) Effects: The primary ECG change induced by Ivabradine, and by extension N-Demethylivabradine, is a dose-dependent reduction in heart rate (bradycardia).[6] A slight increase in the PR interval and a prolongation of the QT interval (uncorrected for heart rate) may also be observed.[6]

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro and in vivo evaluation of HCN channel inhibitors like N-Demethylivabradine.

In Vitro Characterization: Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of a test compound on specific HCN channel isoforms expressed in a heterologous system.

Experimental Workflow: In Vitro Patch-Clamp

Caption: Workflow for determining the in vitro potency of an HCN channel inhibitor.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.

-

Transiently transfect the cells with a plasmid encoding the human HCN isoform of interest (e.g., hHCN4) and a fluorescent marker (e.g., GFP).

-

Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

-

Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of N-Demethylivabradine in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution for the final concentrations to be tested.

-

-

Recording Procedure:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

-

Identify transfected cells using fluorescence.

-

Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

Hold the cell at a depolarized potential (e.g., -40 mV).

-

To elicit the If current, apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments).

-

Record stable baseline currents for several minutes.

-

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing the lowest concentration of the test compound.

-

Allow the current inhibition to reach a steady state before recording.

-

Perform a washout with the control external solution.

-

Repeat the application and washout steps for increasing concentrations of the test compound.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude at each concentration.

-

Normalize the inhibited current to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.

-

In Vivo Characterization: Telemetry in Rodent Models

Objective: To assess the effect of a test compound on heart rate and other ECG parameters in conscious, freely moving animals.

Step-by-Step Methodology:

-

Animal Model:

-

Use an appropriate rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).

-

Surgically implant telemetry transmitters for the continuous monitoring of ECG and heart rate.

-

Allow for a sufficient recovery period (e.g., 7-10 days) after surgery.

-

-

Experimental Design:

-

House the animals individually with a controlled light-dark cycle and access to food and water ad libitum.

-

Record baseline ECG and heart rate data for at least 24 hours before dosing.

-

Randomize animals into vehicle control and test compound groups.

-

-

Dosing and Data Acquisition:

-

Administer N-Demethylivabradine or vehicle via the desired route (e.g., oral gavage).

-

Continuously record telemetry data for a predetermined period (e.g., 24 hours) post-dosing.

-

-

Data Analysis:

-

Analyze the telemetry data to determine the time course of heart rate changes.

-

Calculate the maximum heart rate reduction (Emax) and the time to maximum effect (Tmax).

-

Analyze other ECG parameters such as PR and QT intervals.

-

Compare the effects in the treated groups to the vehicle control group using appropriate statistical methods.

-

Safety and Tolerability

The safety profile of N-Demethylivabradine is considered in the context of Ivabradine therapy. The most common adverse effects are related to its mechanism of action and include:

-

Phosphenes: Transient visual disturbances described as enhanced brightness in a limited area of the visual field. This is due to the inhibition of Ih currents in the retina, which are similar to If currents.

-

Atrial Fibrillation: An increased risk of developing atrial fibrillation has been observed with Ivabradine use.[1][2]

Conclusion and Future Directions

N-Demethylivabradine is a pharmacologically active metabolite that plays a significant role in the therapeutic effects of Ivabradine. Its equipotency and substantial plasma concentrations underscore the importance of considering its contribution to the overall clinical profile of the parent drug. While the mechanism of action is well-understood to be the selective inhibition of the If current, a notable gap in the literature is the lack of detailed, independent pharmacological data for N-Demethylivabradine.

Future research should aim to:

-

Determine the specific IC50 values of N-Demethylivabradine for all HCN channel isoforms.

-

Conduct comprehensive, independent pharmacokinetic and pharmacodynamic studies of N-Demethylivabradine.

-

Investigate any potential subtle differences in the biological activity of N-Demethylivabradine compared to Ivabradine.

A more complete understanding of the individual properties of N-Demethylivabradine will provide a clearer picture of its role in cardiac electrophysiology and may inform the development of future HCN channel inhibitors with improved therapeutic profiles.

References

-

Ivabradine - StatPearls - NCBI Bookshelf. (2025). Available at: [Link]

-

Duffull, S. B., et al. (2000). Development of a sequential linked pharmacokinetic and pharmacodynamic simulation model for ivabradine in healthy volunteers. European Journal of Pharmaceutical Sciences, 10(4), 327-335. Available at: [Link]

-

Ivabradine: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Available at: [Link]

-

Ivadradine - PMC - PubMed Central - NIH. (2012). Available at: [Link]

-

What are the effects of ivabradine on electrocardiogram (ECG)? - Dr.Oracle. (2025). Available at: [Link]

-

Ivabradine Monograph for Professionals - Drugs.com. (2024). Available at: [Link]

-

Bucchi, A., et al. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of Physiology, 572(Pt 2), 335–346. Available at: [Link]

-

Sánchez-Alonso, J. L., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences, 121(27), e2402259121. Available at: [Link]

-

Saponaro, A., et al. (2013). Structural determinants of ivabradine block of wild-type and mutant HCN4 channels. PLoS ONE, 8(1), e53132. Available at: [Link]

Sources

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ivabradine metabolite N-Demethyl Ivabradine hydrochloride|1246638-08-3|安捷凯 [anjiechem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Action of N-Demethylivabradine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Demethylivabradine, also known as S-18982, is the principal and pharmacologically active metabolite of ivabradine, a selective heart rate-lowering agent. This technical guide provides a comprehensive overview of the mechanism of action of N-Demethylivabradine, contextualized by the well-elucidated pharmacology of its parent compound. While direct comparative electrophysiological data for N-Demethylivabradine are not extensively available in public literature, its established equipotency to ivabradine allows for a robust understanding of its function. This guide delves into the molecular interactions with the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, the kinetics of this interaction, and the resultant physiological effects on cardiac pacemaking. Furthermore, we present detailed experimental protocols for the characterization of HCN channel blockers, providing a framework for further investigation into the nuanced pharmacology of N-Demethylivabradine.

Introduction: The Genesis and Significance of N-Demethylivabradine

Ivabradine is a clinically approved therapeutic for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Its efficacy is intrinsically linked to its metabolism. Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] The major metabolic pathway is N-demethylation, resulting in the formation of N-Demethylivabradine.

This metabolite is not an inactive byproduct; rather, it is an active entity that circulates in the plasma at a concentration approximately 40% of that of the parent drug and exhibits a longer half-life.[3] Crucially, N-Demethylivabradine is recognized to be equipotent to ivabradine, thereby significantly contributing to the overall therapeutic effect of ivabradine administration.[3][4] Understanding the mechanism of action of N-Demethylivabradine is, therefore, essential for a complete comprehension of ivabradine's clinical pharmacology.

The primary molecular target for both ivabradine and N-Demethylivabradine is the HCN4 ion channel, a key component of the cardiac pacemaker, or "funny" (If), current in the sinoatrial (SA) node.[1] This selective inhibition of the If current results in a reduction of the heart rate without impacting myocardial contractility, ventricular repolarization, or blood pressure.[5][6]

Metabolic Pathway of Ivabradine to N-Demethylivabradine

Caption: Molecular cascade of N-Demethylivabradine's action in the SA node.

Molecular Interaction with the HCN4 Channel

Ivabradine, and by extension N-Demethylivabradine, acts from the intracellular side of the channel. [2]The binding site is located within the inner vestibule of the HCN4 channel pore. [2]Site-directed mutagenesis studies on ivabradine have identified key amino acid residues in the S6 transmembrane domain, specifically Tyrosine 506 (Y506) and Isoleucine 510 (I510), as being critical for binding and the subsequent blocking effect. [2][7]

State- and Use-Dependent Inhibition

The inhibition of HCN4 channels by ivabradine is both state-dependent and use-dependent, a characteristic presumed to be shared by N-Demethylivabradine. [4][8]

-

Open-Channel Block: Ivabradine preferentially binds to the HCN4 channel when it is in the open conformation. [4][9]This means that the channel must be activated by hyperpolarization for the drug to effectively bind and exert its inhibitory effect.

-

Use-Dependency: The degree of block increases with the frequency of channel opening and closing. [8]This is a clinically significant feature, as it implies that the heart rate-lowering effect is more pronounced at higher heart rates.

Quantitative Pharmacology of HCN4 Inhibition

While specific quantitative data for N-Demethylivabradine are sparse in the literature, the data for ivabradine provide a strong surrogate for understanding its potency.

| Parameter | Value (for Ivabradine) | Channel | Reference |

| IC50 | ~2.0 µM | hHCN4 | [4] |

| IC50 | ~0.5 µM | hHCN4 | [8][10] |

| Binding Site | Inner pore vestibule | hHCN4 | [2] |

| Key Residues | Y506, I510 | hHCN4 | [2][7] |

| Mechanism | Open-channel, use-dependent | hHCN4 | [4][8] |

Note: The variation in reported IC50 values can be attributed to differences in experimental conditions and techniques.

Experimental Protocol: Characterizing HCN4 Channel Blockers

To facilitate further research and a direct comparison between ivabradine and N-Demethylivabradine, we provide a detailed protocol for a whole-cell voltage-clamp experiment. This methodology allows for the precise measurement of ionic currents through HCN4 channels expressed in a heterologous system.

Experimental Workflow

Caption: Workflow for electrophysiological characterization.

Step-by-Step Methodology

-

Cell Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing human HCN4 (hHCN4) channels.

-

Plate cells on glass coverslips 24-48 hours prior to recording.

-

Maintain cells in an incubator at 37°C and 5% CO2.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

-

-

Electrode Fabrication:

-

Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Fire-polish the pipette tips to ensure a smooth surface for sealing.

-

-

Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Approach a single, healthy cell with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (Gigaohm) seal.

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol for Use-Dependency:

-

Hold the membrane potential at -40 mV.

-

Apply a series of hyperpolarizing voltage steps to -120 mV for 2 seconds to activate the HCN4 channels, followed by a depolarizing step to +20 mV for 1 second.

-

Repeat this protocol at a defined frequency (e.g., every 5 seconds).

-

Record the baseline HCN4 current.

-

Perfuse the chamber with varying concentrations of N-Demethylivabradine and repeat the voltage-clamp protocol.

-

Measure the reduction in current amplitude at each concentration to determine the IC50 and the development of the block over successive pulses to assess use-dependency.

-

-

Data Analysis:

-

Analyze the current traces using specialized software (e.g., Clampfit, PatchMaster).

-

Plot the concentration-response curve and fit with the Hill equation to determine the IC50.

-

Compare the kinetics of the block (onset and offset rates) between N-Demethylivabradine and ivabradine.

-

Clinical Implications and Future Directions

The significant contribution of N-Demethylivabradine to the therapeutic effect of ivabradine underscores the importance of considering active metabolites in drug development and clinical practice. While its mechanism is understood to mirror that of its parent compound, further research is warranted to explore any subtle differences in its pharmacological profile. A direct comparative study of the binding kinetics, state-dependency, and potential off-target effects of N-Demethylivabradine versus ivabradine would provide a more complete picture of their respective contributions to the clinical outcome. Such studies could inform the development of future HCN channel blockers with improved efficacy and safety profiles.

Conclusion

N-Demethylivabradine is a key active metabolite of ivabradine that acts as a selective inhibitor of the HCN4 channel. Its mechanism of action, characterized by open-channel and use-dependent block, is central to the heart rate-lowering effects of its parent drug. This technical guide provides a comprehensive overview of this mechanism, grounded in the extensive research on ivabradine. The provided experimental framework offers a robust methodology for further elucidating the specific pharmacological properties of N-Demethylivabradine, which will be crucial for advancing our understanding of HCN channel modulation and the development of next-generation cardiovascular therapeutics.

References

-

Ivabradine - StatPearls - NCBI Bookshelf. (2025, December 13). [Link]

-

Ivadradine - PMC - PubMed Central - NIH. [Link]

-

Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - NIH. [Link]

-

Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC. (2013, January 4). [Link]

-

Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. (2021, May 27). [Link]

-

Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC - NIH. [Link]

-

Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - ResearchGate. [Link]

-

Ivabradine | C27H36N2O5 | CID 132999 - PubChem - NIH. [Link]

-

N-Demethyl Ivabradine Hydrochloride | CAS No: 1246638-08-3. [Link]

-

N-Demethyl Ivabradine Impurity | CAS 1246638-08-3 - Veeprho. [Link]

-

Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed. [Link]

-

Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - NIH. [Link]

-

Inhibition of hyperpolarization‐activated cyclic nucleotide‐gated channels by β‐blocker carvedilol - PMC - PubMed Central. [Link]

-

Whole-Cell Voltage Clamp Recording. [Link]

-

Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - Semantic Scholar. [Link]

-

I f inhibition with ivabradine : electrophysiological effects and safety - PubMed. [Link]

-

What is the mechanism of Ivabradine Hydrochloride? - Patsnap Synapse. (2024, July 17). [Link]

-

Comparison of Efficacy of Ivabradine With Traditional Therapy in Patients With Left Ventricular Dysfunction - PMC. (2021, November 1). [Link]

-

Ivabradine versus metoprolol for heart rate reduction before coronary computed tomography angiography - PubMed. (2012, January 15). [Link]

-

(PDF) Ivabradine in Patients with Ischemic Heart Disease -A Prospective, Longitudinal, Comparative Study to Metoprolol - ResearchGate. (2025, March 29). [Link]

-

Clinical and Electrophysiological Correlates of Incessant Ivabradine-Sensitive Atrial Tachycardia - PubMed. [Link]

Sources

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical and Electrophysiological Correlates of Incessant Ivabradine-Sensitive Atrial Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of hyperpolarization‐activated cyclic nucleotide‐gated channels by β‐blocker carvedilol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Ivabradine and Its Metabolites

Abstract

Ivabradine represents a targeted therapeutic innovation in cardiovascular medicine, distinguished by its novel mechanism as a "pure" heart-rate-lowering agent.[1][2] Unlike conventional negative chronotropes such as beta-blockers or calcium channel blockers, ivabradine offers selective heart rate reduction without confounding effects on myocardial contractility, atrioventricular conduction, or blood pressure.[3][4][5] This guide provides a comprehensive exploration of the pharmacology of ivabradine and its principal active metabolite, N-desmethyl ivabradine (S-18982). We will dissect its molecular mechanism of action, detail its pharmacokinetic and pharmacodynamic profiles, elucidate its metabolic pathways, and present robust bioanalytical methodologies essential for its study in research and development settings. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this unique pharmacological agent.

Core Mechanism of Action: Selective Inhibition of the Pacemaker If Current

The therapeutic effect of ivabradine is rooted in its highly specific and selective inhibition of the pacemaker "funny" current (If) within the sinoatrial (SA) node.[6][7][8] This current is a critical determinant of cardiac rhythm, responsible for initiating the spontaneous diastolic depolarization that dictates heart rate.[3][9]

1.1. The Role of the If Current and HCN Channels

The If current is a mixed sodium-potassium inward current carried through Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[6][9] Activation of these channels at the end of an action potential, during membrane hyperpolarization (typically at voltages of -60 to -70 mV), initiates a slow depolarization, driving the membrane potential towards the threshold for the next action potential.[3] The rate of this depolarization directly governs the firing frequency of the SA node and, consequently, the heart rate.[10][11]

1.2. Ivabradine's Molecular Interaction

Ivabradine exerts its effect by binding directly to the intracellular pore of the HCN4 channel.[11][12] This binding is use-dependent, meaning ivabradine can only access its binding site when the channel is in the open state during diastolic depolarization.[3][13] This characteristic confers a greater degree of inhibition at higher heart rates, making the drug more effective when it is most needed and reducing the risk of excessive bradycardia at lower heart rates.[3] By inhibiting the If current, ivabradine reduces the slope of spontaneous diastolic depolarization, prolonging the time it takes to reach the action potential threshold and thereby selectively slowing the heart rate.[10][11][12]

This targeted action is fundamentally different from that of beta-blockers and non-dihydropyridine calcium channel blockers, which also reduce heart rate but simultaneously exert negative inotropic (reduced contractility) and other systemic effects.[1][5][12]

Caption: Mechanism of Action of Ivabradine on the SA Node Pacemaker Potential.

Pharmacokinetics of Ivabradine and N-desmethyl Ivabradine

The clinical utility of a drug is defined by its pharmacokinetic (PK) profile. Ivabradine exhibits linear pharmacokinetics over the oral dose range of 0.5 mg to 24 mg.[14][15]

2.1. Absorption and Distribution Following oral administration, ivabradine is absorbed rapidly and almost completely.[6][16] However, due to significant first-pass metabolism in the gut and liver, its absolute oral bioavailability is approximately 40%.[2][6][14]

-

Food Effect: Administration with food delays absorption by about one hour and increases plasma exposure by 20% to 40%.[6][9][14] Therefore, it is recommended to be taken with meals to ensure consistent exposure.[14]

-

Distribution: Ivabradine is approximately 70% bound to plasma proteins, and the volume of distribution at steady state is close to 100 L, indicating moderate tissue distribution.[6][9][17]

2.2. Metabolism: The Central Role of CYP3A4 Ivabradine is extensively metabolized, primarily in the liver and intestines, through oxidation mediated exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][6][17] This dependency on a single metabolic pathway is a critical consideration for potential drug-drug interactions.

The primary metabolic pathway is N-demethylation, which produces the major active metabolite, S-18982 (N-desmethyl ivabradine) .[1][9][15][17] This metabolite is not only active but also circulates at significant concentrations, approximately 40% of that of the parent compound.[6][9][15][17] Importantly, S-18982 is also a substrate for CYP3A4 and is considered equipotent to ivabradine in its ability to inhibit the If current.[14][15][17]

Caption: Primary Metabolic Pathway of Ivabradine via CYP3A4.

2.3. Excretion Ivabradine's plasma concentration declines with a distribution half-life of 2 hours and an effective half-life of approximately 6 hours.[6][9][17][18] The total clearance is about 24 L/h.[6][9][14] Metabolites are excreted to a similar extent in both urine and feces.[6][14] A very small fraction, approximately 4% of an oral dose, is excreted as unchanged drug in the urine.[6][9][14]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Ivabradine (Parent Drug) | S-18982 (N-desmethyl Metabolite) | Reference(s) |

| Time to Peak (Tmax) | ~1 hour (fasting), ~2 hours (with food) | N/A (formed from parent) | [6][16] |

| Absolute Bioavailability | ~40% | N/A | [2][6][14] |

| Plasma Protein Binding | ~70% | N/A | [6][9][17] |

| Volume of Distribution (Vd) | ~100 L | N/A | [6][9][14] |

| Effective Half-life (t1/2) | ~6 hours | ~11 hours | [6][17] |

| Relative Plasma Exposure | 100% | ~40% of parent drug | [6][9][15][17] |

| Primary Metabolism | CYP3A4 | CYP3A4 | [1][6][9] |

| Primary Excretion Route | Feces and Urine (as metabolites) | Feces and Urine (as metabolites) | [6][14] |

Pharmacodynamics: Translating PK into Clinical Effect

The pharmacodynamic (PD) profile of ivabradine is a direct consequence of its selective mechanism.

-

Heart Rate Reduction: Ivabradine produces a dose-dependent reduction in heart rate, both at rest and during exercise.[6][14] The magnitude of this effect is greater in individuals with a higher baseline heart rate.[6][19] At recommended therapeutic doses, the reduction is typically around 10 beats per minute.[6][19] A plateau effect is observed at doses greater than 20 mg twice daily.[14][19]

-

Cardiovascular Selectivity: A key feature of ivabradine is its cardiovascular selectivity. It does not affect myocardial contractility (no negative inotropic effect), ventricular repolarization (no significant effect on the QT interval corrected for heart rate), or intracardiac conduction times (PR, QRS intervals).[2][3][9]

-

Visual Phenomena: Ivabradine can also inhibit the retinal current Ih, which is structurally similar to the cardiac If current.[14] This can lead to transient visual symptoms known as phosphenes (e.g., enhanced brightness in the visual field), which are generally mild and resolve spontaneously.[9][20]

Table 2: Summary of Ivabradine's Pharmacodynamic Effects

| Parameter | Effect | Clinical Implication | Reference(s) |

| Heart Rate | Dose-dependent reduction | Primary therapeutic benefit in angina and heart failure | [6][14] |

| Myocardial Contractility | No effect | Favorable safety profile, unlike beta-blockers | [2][3][9] |

| Ventricular Repolarization | No effect on rate-corrected QT interval | Low risk of proarrhythmic effects related to repolarization | [2][19] |

| Blood Pressure | No effect | Can be used without causing hypotension | [4][5] |

| Retinal Ih Current | Inhibition | Can cause transient, mild visual phenomena (phosphenes) | [14][20] |

Drug-Drug Interactions: A CYP3A4-Centric Paradigm

Given that ivabradine and its active metabolite are exclusively metabolized by CYP3A4, co-administration with potent modulators of this enzyme has significant clinical implications.[1][2][6]

-

CYP3A4 Inhibitors: Strong CYP3A4 inhibitors (e.g., azole antifungals like itraconazole, macrolide antibiotics like clarithromycin, HIV protease inhibitors) can markedly increase ivabradine plasma concentrations, elevating the risk of severe bradycardia.[6][14][20] Their concomitant use is contraindicated.[14][20] Moderate inhibitors like diltiazem and verapamil should also be avoided.[6]

-

CYP3A4 Inducers: Strong CYP3A4 inducers (e.g., St. John's wort, rifampicin, phenytoin) can significantly decrease ivabradine plasma concentrations, potentially leading to a loss of efficacy.[16][19]

Experimental Protocol: Bioanalytical Quantification of Ivabradine and S-18982

For drug development and clinical research, a robust and validated bioanalytical method is paramount for accurately characterizing the PK of ivabradine and its active metabolite. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[21][22]

Objective: To simultaneously quantify the concentrations of ivabradine and N-desmethyl ivabradine (S-18982) in human plasma.

Methodology: LC-MS/MS

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Causality: SPE is chosen to isolate the analytes from complex plasma matrix components (proteins, lipids, salts) that can interfere with LC-MS/MS analysis (ion suppression) and to concentrate the sample for improved sensitivity.

-

Protocol:

-

Pipette 0.5 mL of human plasma into a labeled polypropylene tube.

-

Add an internal standard (IS) solution (e.g., a stable isotope-labeled analog of ivabradine or a structurally similar compound like diazepam) to each sample, calibrator, and quality control (QC) sample.[22] The IS corrects for variability during sample processing and analysis.

-

Pre-condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elute the analytes and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

-

Chromatographic Separation (HPLC):

-

Causality: Chromatographic separation is essential to resolve ivabradine, S-18982, and the IS from each other and from any remaining matrix components before they enter the mass spectrometer, preventing isobaric interference. A C18 reversed-phase column is effective for separating these moderately lipophilic compounds.

-

Protocol:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient: Start with 80% A, ramp to 20% A over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

Causality: MS/MS provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM). This ensures that the measured signal is unique to the compound of interest.

-

Protocol:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (Example):

-

Ivabradine: Q1 469.3 -> Q3 263.2

-

S-18982: Q1 455.3 -> Q3 263.2

-

IS: (Specific to the chosen IS)

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for each transition.

-

-

-

Quantification and Validation:

-

Causality: A calibration curve constructed from samples with known concentrations is used to determine the concentration in unknown samples. The method must be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its reliability.

-

Protocol:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of ivabradine and S-18982 (e.g., 0.1 to 100 ng/mL).[21][23]

-

Analyze the calibration standards, QCs, and unknown samples.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a linear regression curve of the peak area ratio versus concentration.

-

Interpolate the concentrations of unknown samples from the calibration curve.

-

Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability.[21]

-

-

Caption: LC-MS/MS Bioanalytical Workflow for Ivabradine and S-18982.

Conclusion

Ivabradine is a precisely engineered pharmacological agent that offers selective heart rate reduction through the specific inhibition of the If current in the SA node. Its pharmacology is characterized by extensive CYP3A4-mediated metabolism into a major, equipotent active metabolite, S-18982, which contributes significantly to the overall therapeutic effect. Understanding this metabolic pathway is crucial for predicting and managing drug-drug interactions. The lack of negative inotropic effects distinguishes ivabradine from other heart-rate-lowering agents, providing a valuable therapeutic option for specific patient populations with stable angina and chronic heart failure.[4][12] The robust bioanalytical methods developed for its quantification enable precise characterization of its pharmacokinetic profile, underpinning its continued study and clinical application.

References

-

Ivabradine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor . (2015). P & T : a peer-reviewed journal for formulary management. [Link]

-

Ivadradine . (2015). The American journal of cardiology. [Link]

-

Ivabradine . (n.d.). PubChem. [Link]

-

Ivabradine . (2023). StatPearls. [Link]

-

Ivabradine: Package Insert / Prescribing Information / MOA . (n.d.). Drugs.com. [Link]

-

Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects . (2024). YouTube. [Link]

-

An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure . (2014). Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review . (2017). Cardiology and therapy. [Link]

-

Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry . (2000). Journal of chromatography. B, Biomedical sciences and applications. [Link]

-

What is the mechanism of Ivabradine Hydrochloride? . (2024). Patsnap Synapse. [Link]

-

The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells . (2014). Journal of molecular and cellular cardiology. [Link]

-

Ivabradine: Uses, Dosage, Side Effects and More . (n.d.). MIMS Philippines. [Link]

-

These highlights do not include all the information needed to use IVABRADINE TABLETS safely and effectively. See full prescribing information for IVABRADINE TABLETSIVABRADINE tablets, for oral use Initial U.S. Approval: 2015 . (n.d.). DailyMed. [Link]

-

Heart rate reduction through regulation of the funny current . (2011). Healio. [Link]

-

Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine . (n.d.). International Journal of Bioassays. [Link]

-

ivabradine tablet, film coated . (n.d.). DailyMed. [Link]

-

Pharmacological role of ivabradine in cardiovascular disease: A Review . (2022). World Journal of Advanced Research and Reviews. [Link]

-

Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection . (1998). Journal of chromatography. B, Biomedical sciences and applications. [Link]

-

Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form . (2020). Brieflands. [Link]

-

What is the pharmacology of ivabradine (heart rate reducer) in treating heart conditions such as inappropriate sinus tachycardia and heart failure? . (2024). Dr.Oracle. [Link]

-

CORLANOR® (ivabradine) Label . (n.d.). accessdata.fda.gov. [Link]

-

Clinical Pharmacology and Biopharmaceutics Review(s) . (2018). accessdata.fda.gov. [Link]

-

Effect of ivabradine on cardiovascular outcomes in patients with stable angina: meta-analysis of randomized clinical trials . (2017). BMC cardiovascular disorders. [Link]

-

Pharmacology of Ivabradine and the Effect on Chronic Heart Failure . (2021). Current pharmaceutical design. [Link]

-

(PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. (2012). ResearchGate. [Link]

-

The Main Clinical Trials with Ivabradine . (n.d.). ResearchGate. [Link]

-

Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry . (n.d.). ResearchGate. [Link]

-

Ivabradine in Heart Failure . (2017). Circulation. Heart failure. [Link]

-

An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure . (2013). Taylor & Francis Online. [Link]

-

Antianginal and Antiischemic Effects of Ivabradine, an If Inhibitor, in Stable Angina . (2002). Circulation. [Link]

-

Ivabradine efficacy and safety in treatment of chronic stable angina . (2022). GSC Online Press. [Link]

-

Pharmacology of Ivabradine and the Effect on Chronic Heart Failure . (n.d.). Bentham Science. [Link]

-

Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers . (2019). The Journal of Clinical Pharmacology. [Link]

-

Pharmacokinetic-pharmacodynamic modeling of the effects of ivabradine, a direct sinus node inhibitor, on heart rate in healthy volunteers . (1998). Ovid. [Link]

Sources

- 1. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Heart rate reduction through regulation of the funny current [healio.com]

- 4. pharmacologyjournal.in [pharmacologyjournal.in]

- 5. droracle.ai [droracle.ai]

- 6. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ijbio.com [ijbio.com]

- 9. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 11. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ivabradine - Wikipedia [en.wikipedia.org]

- 13. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. DailyMed - IVABRADINE- ivabradine tablet, film coated [dailymed.nlm.nih.gov]

- 16. mims.com [mims.com]

- 17. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. These highlights do not include all the information needed to use IVABRADINE TABLETS safely and effectively. See full prescribing information for IVABRADINE TABLETSIVABRADINE tablets, for oral use Initial U.S. Approval: 2015 [dailymed.nlm.nih.gov]

- 21. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Demethylivabradine: A Comprehensive Technical Guide to the Primary Active Metabolite of Ivabradine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of N-Demethylivabradine (S-18982), the principal and pharmacologically active metabolite of Ivabradine. Ivabradine, a heart rate-lowering agent, exerts its therapeutic effect through the selective inhibition of the I(f) current in the sinoatrial node. Its metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), results in the formation of N-Demethylivabradine, a metabolite that is equipotent to the parent drug and circulates at significant concentrations.[1][2][3] This guide delineates the metabolic pathway, pharmacokinetic and pharmacodynamic profiles, and detailed analytical methodologies for the quantification of N-Demethylivabradine in biological matrices. The content is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for preclinical and clinical investigations involving Ivabradine and its primary metabolite.

Introduction to Ivabradine and its Clinical Significance

Ivabradine is a novel therapeutic agent indicated for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Its mechanism of action is the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker I(f) current.[1][4][5] This inhibition leads to a reduction in the slope of diastolic depolarization in the sinoatrial node, resulting in a dose-dependent decrease in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][4][6] The reduction of heart rate is a key therapeutic target in cardiovascular diseases, as an elevated resting heart rate is associated with adverse outcomes.[4] Ivabradine's unique mechanism offers a targeted approach to heart rate reduction, particularly in patients who are intolerant to or have contraindications for beta-blockers.[1]

The Metabolic Journey: Formation of N-Demethylivabradine

Ivabradine undergoes extensive first-pass metabolism in the liver and intestines, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] The major metabolic pathway is N-demethylation, which leads to the formation of its primary active metabolite, N-Demethylivabradine (also known as S-18982).[1][2][3][5]

This metabolite is not merely an inactive byproduct; it is pharmacologically active and circulates in plasma at concentrations approximately 40% of the parent compound, Ivabradine.[1][2][3][4] The significant exposure and equipotent activity of N-Demethylivabradine underscore its contribution to the overall therapeutic effect of Ivabradine.

Pharmacological Profile of N-Demethylivabradine

Pharmacodynamics

N-Demethylivabradine is an active metabolite that shares the same pharmacological mechanism as its parent compound, Ivabradine.[2] It is equipotent in its ability to selectively inhibit the I(f) current in the sinoatrial node, thereby contributing to the overall heart rate-lowering effect observed after Ivabradine administration.[2][3][5] The combined action of Ivabradine and N-Demethylivabradine results in a sustained reduction in heart rate, which is beneficial in the management of stable angina and heart failure.[7][8]

Pharmacokinetics

Following oral administration of Ivabradine, N-Demethylivabradine appears in the systemic circulation, reaching concentrations that are approximately 40% of the parent drug.[2][3][4] Both Ivabradine and its N-demethylated metabolite exhibit linear pharmacokinetics over a range of oral doses.[2] The distribution half-life of Ivabradine is about 2 hours, with an effective half-life of approximately 6 hours.[1][2][4] N-Demethylivabradine is also further metabolized by CYP3A4.[1][4] The clearance of Ivabradine is primarily through metabolism, with metabolites being excreted in both urine and feces.[2][6]

| Parameter | Ivabradine | N-Demethylivabradine (S-18982) | Reference(s) |

| Relative Plasma Concentration | 100% | ~40% of Ivabradine | [4],[1],[2],[3] |

| Pharmacological Activity | I(f) current inhibitor | Equipotent I(f) current inhibitor | [2],[3],[5] |

| Metabolizing Enzyme | CYP3A4 | CYP3A4 | [4],[1],[3] |

| Distribution Half-life (t1/2α) | ~2 hours | - | [4],[1],[2] |

| Effective Half-life (t1/2β) | ~6 hours | ~11 hours (reported in one source) | [4],[1],[2] |

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Ivabradine and N-Demethylivabradine.

Analytical Methodologies for Quantification

The simultaneous quantification of Ivabradine and N-Demethylivabradine in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity, selectivity, and accuracy.

Experimental Protocol: LC-MS/MS Method for Simultaneous Quantification in Human Plasma

This protocol is a representative example based on established methodologies for the determination of Ivabradine and N-Demethylivabradine.[9][10][11]

4.1.1. Materials and Reagents

-

Ivabradine and N-Demethylivabradine reference standards

-

Stable isotope-labeled internal standard (e.g., Ivabradine-d3)

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Human plasma (blank)

4.1.2. Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

4.1.3. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | Agilent 1260 series or equivalent |

| Column | C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and 5 mM ammonium acetate (gradient or isocratic) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | Ivabradine: m/z 469.2 → 177.1N-Demethylivabradine: m/z 455.2 → 177.1Internal Standard (Diazepam): m/z 285.1 → 193.1 |

Table 2: Example LC-MS/MS Parameters. Note: Specific transitions and chromatographic conditions may vary and require optimization.[10]

4.1.4. Method Validation A robust analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: Demonstrated over a concentration range (e.g., 0.1 to 100 ng/mL for Ivabradine and 0.085 to 25 ng/mL for N-Demethylivabradine).[10][11]

-

Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[9][11]

-

Selectivity and Specificity: No significant interference from endogenous plasma components.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Stability: Evaluation of the analyte's stability under various storage and handling conditions (freeze-thaw, short-term, long-term).[12]

Conclusion and Future Directions

N-Demethylivabradine is a critical component in understanding the overall pharmacology of Ivabradine. Its substantial concentration in plasma and equipotent activity necessitate its consideration in any comprehensive evaluation of Ivabradine's efficacy and safety. For drug development professionals, a thorough characterization of the parent drug and its active metabolite is paramount for establishing accurate pharmacokinetic/pharmacodynamic relationships and for assessing potential drug-drug interactions, particularly with inhibitors or inducers of CYP3A4.

Future research may focus on the inter-individual variability in the metabolism of Ivabradine to N-Demethylivabradine and its clinical implications. Pharmacogenomic studies could elucidate the role of genetic polymorphisms in CYP3A4 in influencing the metabolic ratio of Ivabradine to its active metabolite and the subsequent clinical response. Furthermore, the development of highly sensitive and validated analytical methods remains a cornerstone for advancing our understanding of this important therapeutic agent.

References

-

Ivabradine - StatPearls - NCBI Bookshelf. (2025, December 13). [Link]

-

Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - NIH. [Link]

-

Ivadradine - PMC - PubMed Central - NIH. [Link]

-

Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed. [Link]

-

Ivabradine: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

-

[Effects of Stable Isotope Labeled Internal Standard on Determination of Ivabradine and N-demethylivabradine in Human Plasma] - PubMed. [Link]

-

Quantitative Determination of Ivabradine and N-Desmethylivabradine in Human Plasma by HPLC-MS/MS. [Link]

-

The therapeutic role of ivabradine in heart failure - PMC - NIH. [Link]

-

Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method application - ResearchGate. [Link]

-

Ivabradine Monograph for Professionals - Drugs.com. (2024, April 10). [Link]

-

Twenty-four-hour heart rate lowering with ivabradine in chronic heart failure: insights from the SHIFT Holter substudy - PubMed. [Link]

-

Time to benefit of heart rate reduction with ivabradine in patients with heart failure and reduced ejection fraction - PubMed. [Link]

Sources

- 1. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. The therapeutic role of ivabradine in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Twenty-four-hour heart rate lowering with ivabradine in chronic heart failure: insights from the SHIFT Holter substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time to benefit of heart rate reduction with ivabradine in patients with heart failure and reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Determination of Ivabradine and <EM>N</EM>-Desmethylivabradine in Human Plasma by HPLC-MS/MS [zpxb.xml-journal.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Demethylivabradine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on N-Demethylivabradine, the principal and pharmacologically active metabolite of the heart rate-lowering agent, ivabradine. This document moves beyond a simple recitation of facts, aiming instead to provide a narrative grounded in scientific integrity and practical insight. The structure of this guide is designed to logically unfold the story of N-Demethylivabradine, from its initial discovery within the metabolic pathway of its parent compound to the detailed methodologies required for its synthesis and analysis. Our focus will be on the "why" behind the "how," offering a deeper understanding of the experimental choices and the self-validating nature of the described protocols. Every claim is substantiated with citations to authoritative sources, ensuring a trustworthy and comprehensive resource for the scientific community.

Introduction: The Clinical Significance of Ivabradine and the Emergence of its Primary Metabolite

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, responsible for the cardiac pacemaker If current.[1] This specific action on the sinoatrial node results in a reduction in heart rate without impacting myocardial contractility, making it a valuable therapeutic agent for stable angina pectoris and chronic heart failure.[2] The clinical efficacy of any xenobiotic is intrinsically linked to its metabolic fate within the body. In the case of ivabradine, extensive metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leads to the formation of several metabolites.[3] Among these, one stands out for its significant contribution to the overall pharmacological effect: N-Demethylivabradine, also known by its developmental code S-18982.[1]

This guide will illuminate the journey of N-Demethylivabradine, from its first identification to the intricate methods used to study it.